7,8-Dehydrocerberin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

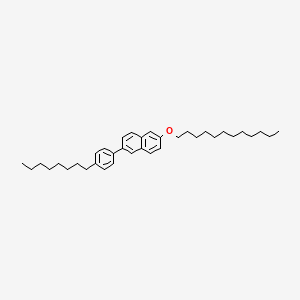

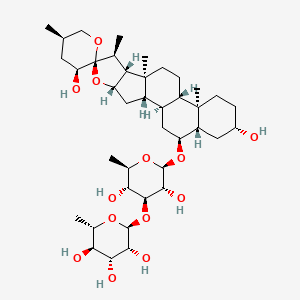

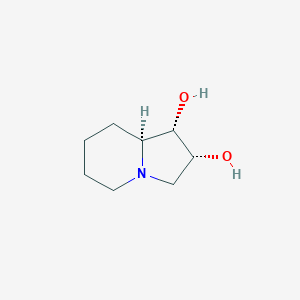

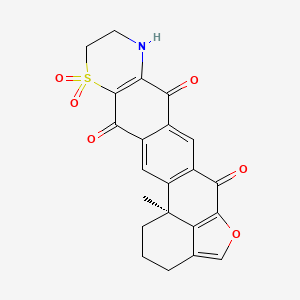

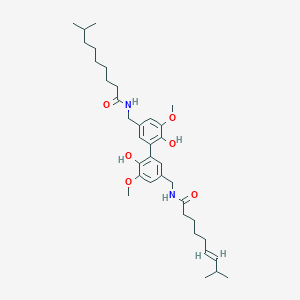

7,8-dehydrocerberin is a cardenolide glycoside that is the 7,8-dehydroderivative of cerberin. Isolated from Cerbera manghas, it exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is an acetate ester, a cardenolide glycoside and a monosaccharide derivative.

Applications De Recherche Scientifique

1. Neuroprotective and Antidepressant Effects

- 7,8-Dihydroxyflavone (7,8-DHF), a type of 7,8-Dehydrocerberin, acts as a TrkB receptor agonist and mimics the physiological actions of brain-derived neurotrophic factor (BDNF) to attenuate neurogenic disease, demonstrating potential as a treatment for depression and other neurodegenerative diseases. For instance, 7,8-DHF has shown antidepressant effects in animal models, promoting neurogenesis in the dentate gyrus and exhibiting potent antidepressant effects (Liu et al., 2010).

2. Enhancing Mitochondrial Biogenesis and Energy Metabolism

- Research has revealed that 7,8-DHF treatment can increase cellular respiration by promoting mitochondrial biogenesis in skeletal muscle cells. This property is valuable in addressing obesity-related metabolic abnormalities, as seen in studies where 7,8-DHF consumption led to reduced body weight gain and improved insulin sensitivity in obese mice (Wood et al., 2018).

3. Anti-inflammatory Properties

- 7,8-DHF, through its action as a tyrosine kinase receptor B agonist, has demonstrated anti-inflammatory properties. This has been observed in studies involving microglial cells, where 7,8-DHF attenuated the production of pro-inflammatory mediators and cytokines, indicating its potential therapeutic value against neurodegenerative diseases involving microglial activation (Park et al., 2014).

4. Oxidative Stability and Interaction with Oxygen

- Studies have explored the stability of 7,8-dihydropterins, including 7,8-DHF, in air-equilibrated aqueous solutions, indicating their susceptibility to oxidation. This research is significant for understanding the chemical behavior of these compounds in biological systems (Dántola et al., 2008).

5. Molecular Interactions and Biological Activity

- Molecular studies have been conducted to understand the interactions of 7,8-DHF and its derivatives with TrkB and VEGFR2 proteins, providing insights into its dual biochemical action and potential effects on various cellular pathways. This research is vital for the development of treatments targeting these pathways (Chitranshi et al., 2015).

6. Potential in Treating Leukemia

- Research has shown that 7,8-dihydromethysticin, a derivative of 7,8-DHF, exhibits anti-cancer properties against leukemia cells. It has been observed to inhibit cell proliferation, induce cell cycle arrest, and affect the JAK/STAT signaling pathway, highlighting its potential as a valuable candidate for leukemia research and chemoprevention (Xiao et al., 2021).

7. Synthesis and Chemical Transformations

- Studies on the synthesis of 7,8-dehydropurpurin dimers and their conversion into porphyrin dimers have been conducted. These studies are significant for understanding the chemical properties and potential applications of 7,8-Dehydrocerberin derivatives in various fields, including material science (Fukui et al., 2014).

Propriétés

Nom du produit |

7,8-Dehydrocerberin |

|---|---|

Formule moléculaire |

C32H46O9 |

Poids moléculaire |

574.7 g/mol |

Nom IUPAC |

[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,9R,10S,13R,14R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C32H46O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h7,14,17,20-23,26-29,35-36H,6,8-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,26-,27+,28-,29-,30-,31+,32-/m0/s1 |

Clé InChI |

MJWBKZJOFFGTCD-ZSCKLWMASA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5(C4=CC[C@@H]3C2)O)C6=CC(=O)OC6)C)C)OC(=O)C)OC)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4=CCC3C2)O)C6=CC(=O)OC6)C)C)OC(=O)C)OC)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,4R,5R,8S,9R,12S,13R,14R)-1,5-dihydroxy-13-methyl-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-11-one](/img/structure/B1245863.png)